molecular formula C17H12ClNO2 B3031534 2-(Benzylamino)-3-chloronaphthoquinone CAS No. 4497-69-2

2-(Benzylamino)-3-chloronaphthoquinone

Cat. No. B3031534
CAS RN: 4497-69-2
M. Wt: 297.7 g/mol
InChI Key: XKNFBQCDFMZPPY-UHFFFAOYSA-N
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Description

Benzylamine, a compound that shares a similar structure, is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .


Synthesis Analysis

A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition . All target compounds have been synthesized and tested against eel acetylcholinesterase (eeAChE), equine serum butyrylcholinesterase (eqBuChE) .


Molecular Structure Analysis

Benzylamine, a compound that shares a similar structure, consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Chemical Reactions Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Physical And Chemical Properties Analysis

Benzylamine, a compound that shares a similar structure, is a colorless water-soluble liquid . It has a density of 0.981 g/mL , a melting point of 10 °C , and a boiling point of 185 °C .

Scientific Research Applications

Anti-Alzheimer’s Agents

The study by Panek et al. explored derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones as potential disease-modifying multifunctional anti-Alzheimer agents . The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione) , displayed inhibitory potency against acetylcholinesterase (AChE), β-secretase (BACE-1), and β-amyloid (Aβ) aggregation. These properties position it as a multipotent agent capable of addressing both symptomatic and disease-modifying targets in Alzheimer’s disease.

Bioluminescence Imaging

Bioluminescence occurs when luciferase catalyzes the oxidation of a small-molecule luciferin, resulting in light emission. While 2-(benzylamino)-3-chloronaphthoquinone itself is not a luciferin, its derivatives could potentially serve as substrates for luciferase-based bioluminescence assays. Such applications are valuable in biotechnology, drug discovery, and molecular imaging .

Safety and Hazards

Benzylamine is flammable and corrosive . It is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

The search for multi-target-directed ligands may lead to potential drug candidates . A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition . All target compounds have been synthesized and tested against eel acetylcholinesterase (eeAChE), equine serum butyrylcholinesterase (eqBuChE), human β-secretase (hBACE-1), and β-amyloid (Aβ-aggregation) . The most promising compound displayed inhibitory potency against eeAChE, hBACE-1, and Aβ-aggregation .

properties

IUPAC Name

2-(benzylamino)-3-chloronaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-14-15(19-10-11-6-2-1-3-7-11)17(21)13-9-5-4-8-12(13)16(14)20/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNFBQCDFMZPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285226
Record name 2-(benzylamino)-3-chloronaphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-3-chloronaphthoquinone

CAS RN

4497-69-2
Record name NSC41105
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzylamino)-3-chloronaphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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